molecular formula C17H10Cl2N4O3S2 B4658181 1-(2,4-DICHLOROBENZOYL)-3-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]THIOUREA

1-(2,4-DICHLOROBENZOYL)-3-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]THIOUREA

Cat. No.: B4658181
M. Wt: 453.3 g/mol
InChI Key: CCNJPJYWPWTNBR-UHFFFAOYSA-N
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Description

1-(2,4-DICHLOROBENZOYL)-3-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]THIOUREA is a complex organic compound that features a benzoyl group, a nitrophenyl group, and a thiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-DICHLOROBENZOYL)-3-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]THIOUREA typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzoyl Intermediate: The starting material, 2,4-dichlorobenzoic acid, is converted to its acyl chloride derivative using thionyl chloride.

    Thiazole Formation: The thiazole ring is synthesized from appropriate precursors, such as 3-nitroaniline and thiourea, under acidic or basic conditions.

    Coupling Reaction: The benzoyl chloride intermediate is reacted with the thiazole derivative to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent recycling, and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-DICHLOROBENZOYL)-3-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]THIOUREA can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The chlorine atoms on the benzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Could be used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(2,4-DICHLOROBENZOYL)-3-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]THIOUREA would depend on its specific application. For example, if used as a biochemical inhibitor, it might interact with specific enzymes or receptors, blocking their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dichlorobenzoyl)-3-(4-nitrophenyl)thiourea
  • 1-(2,4-Dichlorobenzoyl)-3-(4-methylphenyl)thiourea
  • 1-(2,4-Dichlorobenzoyl)-3-(4-chlorophenyl)thiourea

Uniqueness

1-(2,4-DICHLOROBENZOYL)-3-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]THIOUREA is unique due to the presence of both the nitrophenyl and thiazolyl groups, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2,4-dichloro-N-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2N4O3S2/c18-10-4-5-12(13(19)7-10)15(24)21-16(27)22-17-20-14(8-28-17)9-2-1-3-11(6-9)23(25)26/h1-8H,(H2,20,21,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNJPJYWPWTNBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=S)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,4-DICHLOROBENZOYL)-3-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]THIOUREA
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1-(2,4-DICHLOROBENZOYL)-3-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]THIOUREA
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1-(2,4-DICHLOROBENZOYL)-3-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]THIOUREA
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1-(2,4-DICHLOROBENZOYL)-3-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]THIOUREA
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1-(2,4-DICHLOROBENZOYL)-3-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]THIOUREA
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1-(2,4-DICHLOROBENZOYL)-3-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]THIOUREA

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